molecular formula C17H20N2O B146498 雷马西酰胺 CAS No. 135252-01-6

雷马西酰胺

货号 B146498
CAS 编号: 135252-01-6
分子量: 268.35 g/mol
InChI 键: YSGASDXSLKIKOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular formula of Remacemide is C17H20N2O . The average mass is 268.353 Da and the monoisotopic mass is 268.157562 Da .


Chemical Reactions Analysis

Remacemide is a moderate inhibitor of the sodium channel and a weak uncompetitive NMDA receptor antagonist . It has IC50 values of 68 μM for MK-801 binding and 76 μM for NMDA currents .


Physical And Chemical Properties Analysis

Remacemide has a molecular formula of C17H20N2O, an average mass of 268.36, and a monoisotopic mass of 268.157563272 .

科学研究应用

亨廷顿病研究

雷马西酰胺盐酸盐,一种N-甲基-D-天冬氨酸(NMDA)谷氨酸受体离子通道阻滞剂,已在亨廷顿病患者中评估其耐受性。在每日200毫克的剂量下,它显示出对舞蹈病症状的改善趋势,表明其在这种情况下进行进一步研究的潜力(Kieburtz et al., 1996)

神经发育影响

对年轻恒河猴进行雷马西酰胺长期暴露的研究,以评估其对学习和动机的影响。研究发现,高剂量的雷马西酰胺(每日50毫克/千克)会影响学习能力,表明特定的认知障碍独立于运动能力(Popke et al., 2001)

帕金森病研究

在一项探索雷马西酰胺盐酸盐作为帕金森病治疗药物的研究中,发现其耐受性良好,并显示出对运动症状的改善趋势。这表明其在帕金森病患者和运动波动中作为多巴胺能治疗的辅助剂的潜力(Shoulson et al., 2001)

癫痫治疗

雷马西酰胺盐酸盐在涉及难治性癫痫患者的研究中作为抗癫痫药物(AED)进行了测试。它旨在抵消雷马西酰胺和卡马西平(一种同时使用的药物)之间的药代动力学相互作用(Mawer et al., 1999)

神经保护作用

一项关于雷马西酰胺在冠状动脉旁路手术期间神经保护作用的研究显示,在脑部结果方面有统计学显著的改善,支持药物靶向兴奋毒性机制可能在人类中有效(Arrowsmith et al., 1998)

广义癫痫模型

对两种遗传性广义癫痫模型中雷马西酰胺的抗癫痫作用进行评估。它显示在减少尖波放电和抽搐发作表达方面具有疗效,支持其对阵挛/强直性和缺席性癫痫的影响(Nehlig & Boehrer, 2003)

安全和危害

Remacemide has been found to cause dizziness and nausea . The median toxic dose of Remacemide for neural impairment tests in mice is 5.6 mg/kg . Its estimated median lethal dose is about 927.3 mg/kg in mice .

未来方向

Given the modest effect on seizure frequency and significant withdrawal rate, it is unlikely that Remacemide will be further developed as an antiepileptic drug . Although no such statement has been made about Remacemide’s potential for treating stroke, Huntington’s, or Parkinson’s, Remacemide is no longer being developed for these conditions .

属性

IUPAC Name

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGASDXSLKIKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048250, DTXSID601030460
Record name Remacemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remacemide

CAS RN

128298-28-2, 118754-12-4, 118754-14-6
Record name Remacemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128298-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remacemide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118754146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128298282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remacemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06458
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remacemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMACEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6763C1IC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REMACEMIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65K7HQ8FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REMACEMIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVE7VVM49X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remacemide
Reactant of Route 2
Remacemide
Reactant of Route 3
Remacemide
Reactant of Route 4
Remacemide
Reactant of Route 5
Remacemide
Reactant of Route 6
Remacemide

Citations

For This Compound
3,070
Citations
SC Schachter, D Tarsy - Expert opinion on investigational drugs, 2000 - Taylor & Francis
Remacemide (RMC) is a non-competitive, low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist that does not cause the behavioural and neuropathological side effects seen …
Number of citations: 28 www.tandfonline.com
AG Dyker, KR Lees - Stroke, 1999 - Am Heart Assoc
Background and Purpose—Remacemide hydrochloride and its principal … Remacemide hydrochloride has demonstrated … of ascending doses of remacemide hydrochloride in patients …
Number of citations: 49 www.ahajournals.org
G Sobieszek, B Piskorska, SJ Czuczwar - Pol. J. Pharmacol, 2003 - researchgate.net
… on remacemide, a novel AED, which is suggested for the treatment of epilepsy. Remacemide … Remacemide holds promise to serve as neuroprotectant not only in seizures but perhaps in …
Number of citations: 20 www.researchgate.net
Huntington Study Group - Neurology, 2001 - AAN Enterprises
… with coenzyme Q 10 or remacemide hydrochloride slows the … 300 mg twice daily, remacemide hydrochloride 200 mg three … , and dizziness with remacemide and increased frequency of …
Number of citations: 495 n.neurology.org
JP Leach, AG Marson, JL Hutton… - Cochrane Database …, 1996 - cochranelibrary.com
… In addition, we contacted AstraZeneca (makers of remacemide) and colleagues in the field … for 800 mg to 1200 mg remacemide per day. Remacemide was more likely to be withdrawn …
Number of citations: 21 www.cochranelibrary.com
K Kieburtz, A Feigin, M McDermott… - … : official journal of the …, 1996 - Wiley Online Library
… remacemide 200 mg/ day. Based on the tolerability and safety demonstrated during this short-term trial, remacemide … the safety and tolerability of remacemide in patients with HD. …
GC Palmer, JB Hutchison - Excitatory Amino Acids, 1997 - Elsevier
… Remacemide hydrochloride and ARL12495AA inhibit … remacemide hydrochloride alone is active against kainic acid-induced seizures. Neuronal protective properties of remacemide …
Number of citations: 19 www.sciencedirect.com
JT Greenamyre, RV Eller, Z Zhang, A Ovadia… - Annals of …, 1994 - Wiley Online Library
… The lowest dose of remacemide hydrochloride (5 mgikg) shown to potentiate levodopa is … with remacemide hydrochloride in the present study. Instead, remacemide hydrochloride …
Number of citations: 194 onlinelibrary.wiley.com
Parkinson Study Group - Neurology, 2000 - AAN Enterprises
… parallel-group, dose-ranging study of remacemide in patients with early PD who were not yet … of remacemide. Two hundred patients were randomized to receive either remacemide 150 …
Number of citations: 44 n.neurology.org
RJ Ferrante, OA Andreassen, A Dedeoglu… - Journal of …, 2002 - Soc Neuroscience
… antagonist remacemide. We found that oral administration of either coenzyme Q 10 or remacemide … The combined treatment, using coenzyme Q 10 and remacemide together, was more …
Number of citations: 471 www.jneurosci.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。